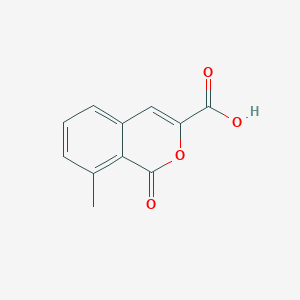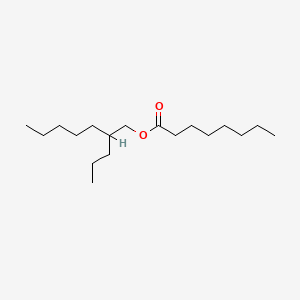![molecular formula C30H34N6O2 B8536123 tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B8536123.png)
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a pyrimidine ring, and a phenyl group. Its molecular formula is C30H34N6O2, and it has a molecular weight of 510.639 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Amino Groups: Amino groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached to the pyrimidine ring using a palladium-catalyzed cross-coupling reaction.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and dimethylformamide, and reactions are often carried out under inert atmospheres to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. It binds to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl carbamate
- Dibenzylamine
- Pyrimidine derivatives
Uniqueness
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C30H34N6O2 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H34N6O2/c1-30(2,3)38-29(37)35(4)25-17-11-16-24(18-25)34-27-26(31)28(33-21-32-27)36(19-22-12-7-5-8-13-22)20-23-14-9-6-10-15-23/h5-18,21H,19-20,31H2,1-4H3,(H,32,33,34) |
InChI-Schlüssel |
DWTTXAVTJDVJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromothieno[3,2-d]pyrimidine-4-thiol](/img/structure/B8536061.png)






![3-Isopropylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8536112.png)
![5-[(S)-2-dimethylamino-1-propyloxy]-2-fluoro pyridine](/img/structure/B8536113.png)

![3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8536125.png)
![2,4-Thiazolidinedione, 5-[[4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl]methyl]-](/img/structure/B8536132.png)
